

An In-depth Technical Guide to the Chemical Structure of RSU-1069

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Compound of Interest		
Compound Name:	CC-1069	
Cat. No.:	B8441178	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure of RSU-1069, a significant compound in the field of cancer therapy research. RSU-1069 is a dual-function bioreductive agent and radiosensitizer, meaning it can be selectively activated in the low-oxygen (hypoxic) environments characteristic of solid tumors, and it can also make cancer cells more susceptible to radiation therapy.[1][2] Its unique chemical architecture is central to its therapeutic potential.

Core Chemical Identity

RSU-1069 is chemically identified as 1-(2-nitro-1-imidazolyl)-3-aziridino-2-propanol.[3][4][5] This nomenclature precisely describes the arrangement of its constituent functional groups. The molecule is a derivative of misonidazole, another well-known radiosensitizer.[1][3][4]

The fundamental structure of RSU-1069 is characterized by two key reactive moieties integrated into a single molecular entity:

- A 2-nitroimidazole ring: This group is responsible for the compound's electron-affinic
 properties, which are crucial for its radiosensitizing effects.[6] Under hypoxic conditions, the
 nitro group can be reduced to form highly reactive species that are toxic to cells.[1]
- An aziridine ring: This three-membered heterocyclic amine is an alkylating agent.[1][3]
 Alkylating agents are a class of compounds that can covalently bind to biological



macromolecules like DNA. This binding can induce DNA damage, leading to cell death.[7][8]

The combination of these two functional groups in RSU-1069 creates a potent bifunctional agent.[1] The nitroimidazole group not only acts as a radiosensitizer but also serves as a trigger for the activation of the alkylating aziridine moiety, particularly in hypoxic tumor cells.

Chemical Properties

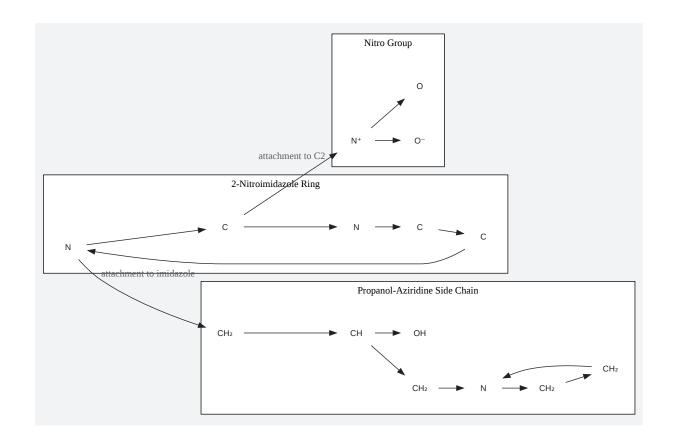
A summary of the key chemical identifiers for RSU-1069 is provided in the table below for easy reference.

Property	Value
IUPAC Name	1-(2-nitro-1H-imidazol-1-yl)-3-(aziridin-1- yl)propan-2-ol
Molecular Formula	C8H12N4O3
Molecular Weight	212.21 g/mol
CAS Number	86650-36-4

Structural Visualization

To facilitate a clear understanding of the molecular architecture of RSU-1069, a twodimensional chemical structure diagram is presented below. This visualization highlights the spatial arrangement of the atoms and the connectivity of the functional groups.





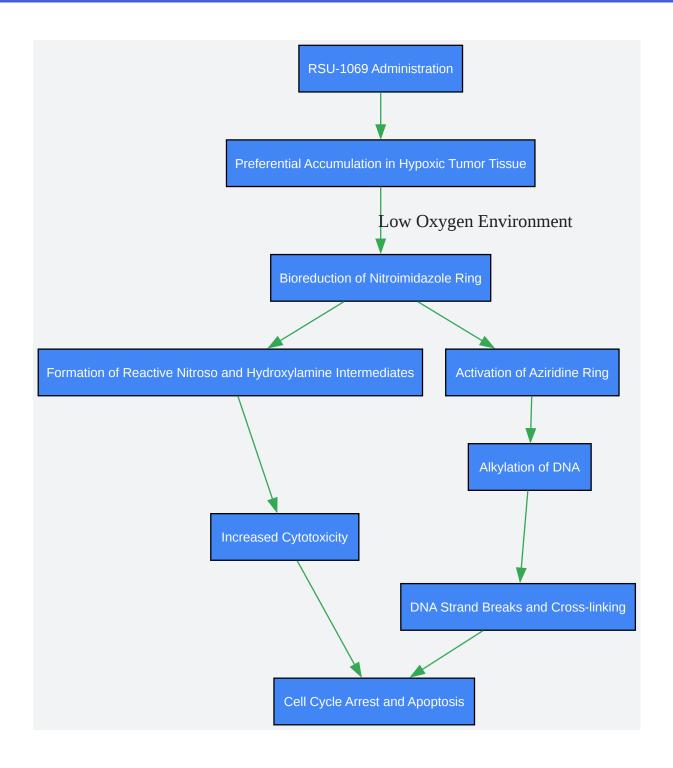
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Caption: 2D chemical structure of RSU-1069.

Mechanism of Action: A Structural Perspective

The chemical structure of RSU-1069 is intrinsically linked to its mechanism of action. The following logical workflow outlines the key steps involved, driven by the compound's structural features.





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Caption: Simplified workflow of RSU-1069's mechanism of action.

This diagram illustrates how the initial bioreduction of the nitroimidazole group in a low-oxygen environment leads to the formation of cytotoxic species and the concurrent activation of the



DNA-alkylating aziridine moiety. This dual-action mechanism contributes to the enhanced efficacy of RSU-1069 in treating solid tumors.

This technical guide provides a foundational understanding of the chemical structure of RSU-1069, which is essential for researchers and professionals involved in the development of novel cancer therapies. A thorough grasp of its molecular architecture is the cornerstone for interpreting experimental data and designing next-generation bioreductive drugs.

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